molecular formula C11H20F2N2O2 B3049405 tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 2055043-54-2

tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No. B3049405
CAS RN: 2055043-54-2
M. Wt: 250.29
InChI Key: WYFLAUNQWVXXHB-MRVPVSSYSA-N
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Description

Tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate, also known as TAK-659, is a chemical compound used in scientific research. It belongs to the class of kinase inhibitors, which are molecules that block the activity of enzymes called kinases. Kinases play a crucial role in the regulation of many cellular processes, such as cell growth, differentiation, and survival. TAK-659 has been shown to inhibit the activity of several kinases, including BTK, ITK, and TXK, which are involved in the immune response and the development of certain types of cancer.

Scientific Research Applications

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate plays a crucial role in the synthesis of N-Boc-protected anilines. The tert-butyl group facilitates the formation of these protective groups, which are widely used in organic synthesis. These anilines find applications in pharmaceuticals, agrochemicals, and materials science .

Fuel Oil and Organic Solvent Gelation

Structurally related compounds containing the tert-butyl group have demonstrated gelation properties. For instance, tert-butylacetic acid-based amides have been synthesized and explored for gelation of fuel oils and organic solvents. Understanding the assembly mechanisms driven by the tert-butyl group can lead to innovative materials with applications in environmental and industrial contexts .

Biosynthetic and Biodegradation Pathways

Although direct applications are less well-documented, understanding the role of the tert-butyl group in biosynthetic and biodegradation pathways is essential. Investigating its impact on enzyme activity, metabolic pathways, and cellular processes may reveal novel applications.

properties

IUPAC Name

tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFLAUNQWVXXHB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122271
Record name 1-Piperidinecarboxylic acid, 4-(aminomethyl)-3,3-difluoro-, 1,1-dimethylethyl ester, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

CAS RN

2055043-54-2
Record name 1-Piperidinecarboxylic acid, 4-(aminomethyl)-3,3-difluoro-, 1,1-dimethylethyl ester, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055043-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(aminomethyl)-3,3-difluoro-, 1,1-dimethylethyl ester, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
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tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
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tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
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tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
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tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

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